molecular formula C7H17NO B13588445 (2-Methoxy-2-methylbutyl)(methyl)amine

(2-Methoxy-2-methylbutyl)(methyl)amine

Cat. No.: B13588445
M. Wt: 131.22 g/mol
InChI Key: LJRKMILDDLJKQF-UHFFFAOYSA-N
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Description

(2-Methoxy-2-methylbutyl)(methyl)amine is an organic compound with the molecular formula C7H17NO It is a secondary amine, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-2-methylbutyl)(methyl)amine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-2-methylbutanol with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes steps such as azeotropic dehydration, methylation under alkaline conditions, and subsequent purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-2-methylbutyl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler amines or other reduced products.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2-Methoxy-2-methylbutyl)(methyl)amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methoxy-2-methylbutyl)(methyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through interactions with enzymes, receptors, and other cellular components, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methylamine (CH3NH2): A primary amine with a simpler structure, used in the synthesis of various chemicals.

    Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups, commonly used in industrial applications.

    Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups, known for its strong odor and use in chemical synthesis.

Uniqueness

(2-Methoxy-2-methylbutyl)(methyl)amine is unique due to the presence of both a methoxy group and a methyl group attached to the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-methoxy-N,2-dimethylbutan-1-amine

InChI

InChI=1S/C7H17NO/c1-5-7(2,9-4)6-8-3/h8H,5-6H2,1-4H3

InChI Key

LJRKMILDDLJKQF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CNC)OC

Origin of Product

United States

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